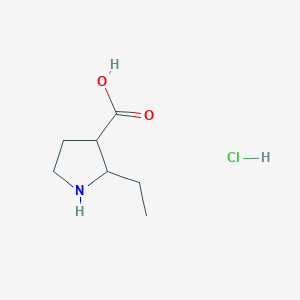

2-Ethylpyrrolidine-3-carboxylic acid hydrochloride

Descripción general

Descripción

2-Ethylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities .

Métodos De Preparación

Análisis De Reacciones Químicas

2-Ethylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Aplicaciones Científicas De Investigación

2-Ethylpyrrolidine-3-carboxylic acid hydrochloride has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with active site residues, influencing the compound’s binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparación Con Compuestos Similares

2-Ethylpyrrolidine-3-carboxylic acid hydrochloride can be compared with other pyrrolidine derivatives, such as:

Pyrrolidine-2-carboxylic acid: This compound lacks the ethyl group, which can affect its steric and electronic properties.

Pyrrolidine-3-carboxylic acid: Similar to the target compound but without the ethyl substitution, leading to different biological activities.

The unique structural features of this compound, such as the ethyl and carboxylic acid groups, contribute to its distinct chemical and biological properties, making it a valuable compound in research and industry .

Actividad Biológica

2-Ethylpyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest in biochemical research due to its diverse biological activities and interactions with various molecular targets. This article delves into its biochemical properties, cellular effects, metabolic pathways, and potential applications in medicine and industry.

This compound is known for its ability to interact with several enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions typically involve the formation of hydrogen bonds and ionic interactions, which stabilize enzyme-substrate complexes, facilitating catalytic processes.

Table 1: Key Enzymatic Interactions

| Enzyme Type | Interaction | Effect |

|---|---|---|

| Aminotransferases | Binding to active site | Modulates amino acid metabolism |

| Dehydrogenases | Stabilizes enzyme-substrate complex | Influences redox reactions |

Cellular Effects

The compound influences various cellular processes, including:

- Cell Signaling: It modulates the activity of signaling proteins such as kinases and phosphatases, affecting downstream signaling cascades.

- Gene Expression: It impacts the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound binds to specific biomolecules, altering their conformation and activity. This binding can lead to either enzyme inhibition or activation depending on the nature of the interaction. Additionally, it can influence gene expression by interacting with transcription factors.

Temporal and Dosage Effects

The biological effects of this compound can change over time and with dosage variations:

- Temporal Effects: In vitro studies indicate that the compound may undergo hydrolysis and oxidation, leading to degradation products that might exhibit different biological activities. This highlights the importance of considering temporal stability in experimental designs.

- Dosage Effects: Animal model studies reveal that low doses can enhance metabolic activity and promote cell growth, while high doses may induce oxidative stress and cell death. This underscores the necessity for dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways:

- Amino Acid Metabolism: It interacts with key enzymes that regulate amino acid levels.

- Energy Production: The compound influences metabolites such as pyruvate and lactate, modulating cellular energy dynamics.

Scientific Research Applications

This compound has promising applications across various fields:

- Chemistry: Serves as a building block for synthesizing more complex molecules in pharmaceuticals and agrochemicals.

- Biology: Studied for potential antimicrobial and anticancer properties.

- Medicine: Used as a precursor in developing drugs targeting neurological disorders .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in treating neurological conditions. For instance, it has shown protective effects against convulsions induced by thiosemicarbazide in animal models, indicating its neuroprotective properties .

Table 2: Case Study Summary

| Study | Findings |

|---|---|

| Neuroprotective Effects | Protective against thiosemicarbazide-induced convulsions . |

| Antimicrobial Activity | Exhibited significant antimicrobial properties in vitro. |

Comparison with Similar Compounds

When compared to other pyrrolidine derivatives, such as pyrrolidine-2-carboxylic acid and proline, this compound exhibits distinct chemical properties due to its ethyl substitution. This structural uniqueness contributes to its varied biological activities, making it a valuable compound for further research.

Propiedades

IUPAC Name |

2-ethylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-6-5(7(9)10)3-4-8-6;/h5-6,8H,2-4H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAAGWBFKNVZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.